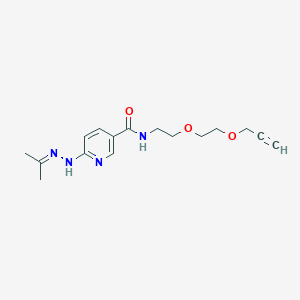
HyNic-PEG2-Propargyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HyNic-PEG2-Propargyl is a compound that combines a hydrazinonicotinamide (HyNic) moiety with a polyethylene glycol (PEG) spacer and a propargyl functional group. This compound is primarily used in bioconjugation and click chemistry applications due to its unique chemical properties. The HyNic moiety allows for specific reactions with aldehyde groups, while the propargyl group enables click chemistry reactions with azides.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HyNic-PEG2-Propargyl typically involves the following steps:
Preparation of PEG Derivative: The starting material is a polyethylene glycol (PEG) derivative with hydroxyl groups at both ends. This PEG derivative is first modified to introduce a carboxyl group at one end.
Introduction of Propargyl Group: The carboxyl group is then reacted with propargylamine to introduce the propargyl functional group.
Attachment of HyNic Moiety: The other end of the PEG derivative is modified to introduce the HyNic moiety. This is typically done by reacting the hydroxyl group with a hydrazinonicotinamide derivative.
The reaction conditions for these steps usually involve mild temperatures and the use of catalysts to facilitate the reactions. Solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of PEG Derivatives: Large quantities of PEG derivatives are prepared and stored.
Automated Reaction Systems: Automated systems are used to introduce the propargyl and HyNic groups, ensuring consistency and efficiency.
Purification and Quality Control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency.
化学反应分析
Types of Reactions
HyNic-PEG2-Propargyl undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The propargyl group reacts with azides in the presence of a copper catalyst to form triazoles. This reaction is highly specific and efficient.
Hydrazone Formation: The HyNic moiety reacts with aldehydes to form hydrazone bonds. This reaction is commonly used in bioconjugation.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts for the click chemistry reaction between the propargyl group and azides.
Hydrazone Formation: Aldehyde-containing compounds are used as reactants for the hydrazone formation with the HyNic moiety. The reaction typically occurs at room temperature and neutral pH.
Major Products Formed
Triazoles: The click chemistry reaction between the propargyl group and azides forms triazole rings.
Hydrazones: The reaction between the HyNic moiety and aldehydes forms hydrazone bonds.
科学研究应用
HyNic-PEG2-Propargyl has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex molecules through click chemistry and bioconjugation reactions.
Biology: The compound is used to label biomolecules, such as proteins and nucleic acids, for imaging and tracking studies.
Medicine: this compound is used in the development of drug delivery systems and diagnostic agents. It enables the targeted delivery of therapeutic agents to specific cells or tissues.
Industry: The compound is used in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用机制
The mechanism of action of HyNic-PEG2-Propargyl involves its ability to form specific chemical bonds with target molecules. The HyNic moiety reacts with aldehyde groups to form stable hydrazone bonds, while the propargyl group participates in click chemistry reactions with azides to form triazole rings. These reactions enable the precise and efficient modification of biomolecules and materials.
相似化合物的比较
Similar Compounds
Propargyl-PEG2-acid: This compound has a similar structure but features a carboxylic acid group instead of the HyNic moiety.
Propargyl-PEG1-acid: Similar to Propargyl-PEG2-acid but with a shorter PEG spacer.
Propargyl-PEG6-acid: Similar to Propargyl-PEG2-acid but with a longer PEG spacer.
Uniqueness of HyNic-PEG2-Propargyl
This compound is unique due to the presence of both the HyNic moiety and the propargyl group. This dual functionality allows for versatile applications in bioconjugation and click chemistry, making it a valuable tool in various scientific and industrial fields.
属性
IUPAC Name |
6-(2-propan-2-ylidenehydrazinyl)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-4-8-22-10-11-23-9-7-17-16(21)14-5-6-15(18-12-14)20-19-13(2)3/h1,5-6,12H,7-11H2,2-3H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXYKFSXIXHYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














